methyl 3-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
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Overview
Description
Methyl 3-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound that belongs to the class of furochromenes
Preparation Methods
The synthesis of methyl 3-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Chemical Reactions Analysis
Methyl 3-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 3-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Methyl 3-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Chromene derivatives: These compounds also have a fused ring system and are known for their diverse biological properties.
Furochromenes: Other furochromene compounds may have different substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C19H13ClO5 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C19H13ClO5/c1-23-19(22)17-14(10-6-8-11(20)9-7-10)15-16(25-17)12-4-2-3-5-13(12)24-18(15)21/h2-9,14,17H,1H3 |
InChI Key |
QZPOPJBODCSBFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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